2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a benzoxazine ring fused with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of benzoxazine alcohols.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: Shares the benzoxazine ring but lacks the amino and ethanone groups.
Benzothiazine: Contains a sulfur atom in place of the oxygen in the benzoxazine ring.
Indole: A structurally similar compound with a fused benzene and pyrrole ring.
Uniqueness
2-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7,11H2 |
InChI Key |
RZOQOCDJTZJXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CN |
Origin of Product |
United States |
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